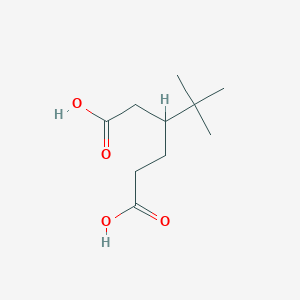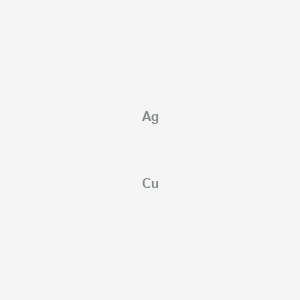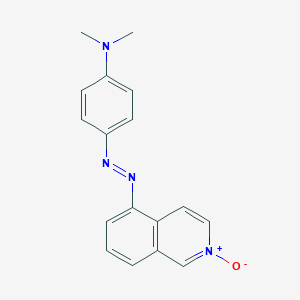
碘酸铜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper iodate is an inorganic compound with the chemical formula Cu(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its oxidizing properties and is used in various chemical and industrial applications.
科学研究应用
Copper iodate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Copper iodate is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in antimicrobial treatments.
Industry: It is used in the manufacturing of certain types of explosives and pyrotechnics due to its oxidizing properties.
作用机制
Target of Action
Copper iodate primarily targets microorganisms, including bacteria, viruses, and fungi . It acts as an antimicrobial agent, disrupting the normal functions of these microorganisms .
Mode of Action
The mode of action of copper iodate is multifaceted. The primary mechanism involves the generation of reactive oxygen species (ROS), which irreversibly damage the membranes of microorganisms . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
Copper iodate affects several biochemical pathways. It interacts with the cell or virus plasma membrane, leading to its destruction and making the microbe susceptible to damage from copper ions . Another method of copper’s action is the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .
Pharmacokinetics
It’s known that copper iodate forms a layer on the surface of copper during chemical mechanical polishing (cmp), which affects its bioavailability .
Result of Action
The result of copper iodate’s action is the death of the targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms . In addition, copper ions disrupt the RNA and membranes of enveloped viruses, and cause physical deterioration of fungal membranes .
Action Environment
The action of copper iodate can be influenced by environmental factors. For instance, the pH of the environment can affect the rate at which the CuI layer forms on the surface of copper during CMP . Furthermore, the presence of other compounds, such as benzotriazole (BTA) and potassium iodide (KI), can also impact the formation of the CuI layer .
准备方法
Synthetic Routes and Reaction Conditions: Copper iodate can be synthesized through the reaction of copper sulfate with potassium iodate in an aqueous solution. The reaction can be represented as follows: [ \text{CuSO}_4 + 2 \text{KIO}_3 \rightarrow \text{Cu(IO}_3\text{)}_2 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, copper iodate is typically produced by reacting copper(II) sulfate with sodium iodate. The reaction is carried out in an aqueous medium, and the resulting copper iodate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
-
Oxidation: Copper iodate can undergo decomposition upon heating, releasing oxygen and forming copper(II) oxide and iodine. [ 2 \text{Cu(IO}_3\text{)}_2 \rightarrow 2 \text{CuO} + 4 \text{I}_2 + 5 \text{O}_2 ]
-
Reduction: Copper iodate can be reduced by reducing agents such as hydrogen sulfide, forming copper iodide and elemental sulfur. [ \text{Cu(IO}_3\text{)}_2 + 3 \text{H}_2\text{S} \rightarrow \text{CuI} + 3 \text{S} + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: High temperatures are typically required for the decomposition of copper iodate.
Reduction: Reducing agents like hydrogen sulfide are used under controlled conditions to achieve the reduction of copper iodate.
Major Products Formed:
Oxidation: Copper(II) oxide, iodine, and oxygen.
Reduction: Copper iodide, sulfur, and water.
相似化合物的比较
- Copper(II) sulfate (CuSO₄)
- Potassium iodate (KIO₃)
- Copper(II) oxide (CuO)
属性
CAS 编号 |
13454-89-2 |
|---|---|
分子式 |
CuHIO3 |
分子量 |
239.46 g/mol |
IUPAC 名称 |
copper;iodic acid |
InChI |
InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4) |
InChI 键 |
UVQCUIYQFLUFSO-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |
规范 SMILES |
OI(=O)=O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)




